molecular formula C9H7Cl2NO2S B3032792 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile CAS No. 5210-67-3

3-((3,4-dichlorophenyl)sulfonyl)propanenitrile

Cat. No.: B3032792
CAS No.: 5210-67-3
M. Wt: 264.13 g/mol
InChI Key: XTFPHDYUFCETPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile is a high-purity cyano-nitrile compound with a molecular weight of 264.12 g/mol . This compound is known for its unique chemical structure, which includes a dichlorophenyl group and a sulfonyl group attached to a propanenitrile backbone. It is widely used in advanced research and synthesis projects due to its versatile chemical properties .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO2S/c10-8-3-2-7(6-9(8)11)15(13,14)5-1-4-12/h2-3,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFPHDYUFCETPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364836
Record name 3-(3,4-dichlorophenyl)sulfonylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5210-67-3
Record name 3-(3,4-dichlorophenyl)sulfonylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-((3,4-dichlorophenyl)sulfonyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological molecules, further contributing to its biological effects .

Comparison with Similar Compounds

3-((3,4-Dichlorophenyl)sulfonyl)propanenitrile can be compared with other similar compounds, such as:

Biological Activity

3-((3,4-dichlorophenyl)sulfonyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a sulfonamide functional group attached to a propanenitrile moiety, with a dichlorophenyl substituent. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes involved in various metabolic pathways.

Target Enzymes

  • Carbonic Anhydrase : Inhibition can lead to altered bicarbonate levels, affecting pH regulation in tissues.
  • Kinases : Potential interactions with kinase pathways may modulate cell signaling processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Exhibits inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent.
    • Case Study : A study showed that derivatives of this compound demonstrated significant antimicrobial properties against Gram-positive bacteria.
  • Antitumor Activity :
    • Investigated for its cytotoxic effects on cancer cell lines.
    • Table 1 summarizes the IC50 values against different cancer cell lines:
Cell LineIC50 (µM)Reference
DLD-1 (Colon Cancer)2.2
HCT116 (Colon Cancer)>50
MCF-7 (Breast Cancer)15
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
    • Case Study : In vitro assays indicated that the compound could stimulate neurite outgrowth in neuronal cultures at non-toxic concentrations .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A series of tests on various bacterial strains revealed that the compound inhibited growth effectively at concentrations lower than traditional antibiotics.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Neurotropic Activity Investigation : The compound was tested for its effects on neuronal cultures, where it showed promise in enhancing neurite outgrowth without significant cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-((3,4-dichlorophenyl)sulfonyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-((3,4-dichlorophenyl)sulfonyl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.